Thymidine, 3',5'-bis-O-(4-methylphenyl)-(9CI)

Beschreibung

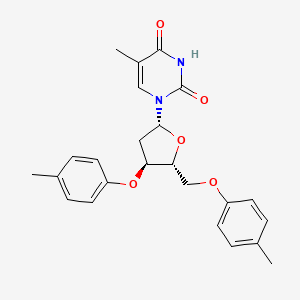

Thymidine, 3',5'-bis-O-(4-methylphenyl)-(9CI) is a chemically modified nucleoside where the 3' and 5' hydroxyl groups of the ribose moiety are substituted with 4-methylphenyl ethers. This modification enhances lipophilicity and stability, making it valuable in synthetic chemistry and pharmaceutical research. The 4-methylphenyl groups act as protective moieties, shielding the sugar ring from undesired reactions while enabling solubility in organic solvents .

Eigenschaften

Molekularformel |

C24H26N2O5 |

|---|---|

Molekulargewicht |

422.5 g/mol |

IUPAC-Name |

5-methyl-1-[(2R,4S,5R)-4-(4-methylphenoxy)-5-[(4-methylphenoxy)methyl]oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H26N2O5/c1-15-4-8-18(9-5-15)29-14-21-20(30-19-10-6-16(2)7-11-19)12-22(31-21)26-13-17(3)23(27)25-24(26)28/h4-11,13,20-22H,12,14H2,1-3H3,(H,25,27,28)/t20-,21+,22+/m0/s1 |

InChI-Schlüssel |

ILHDPSPXTQIHNL-BHDDXSALSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)OC4=CC=C(C=C4)C |

Kanonische SMILES |

CC1=CC=C(C=C1)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)OC4=CC=C(C=C4)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Thymidin, 3’,5’-bis-O-(4-methylphenyl)-(9CI) beinhaltet typischerweise den Schutz der Hydroxylgruppen an den Positionen 3’ und 5’ von Thymidin. Dies kann durch die Verwendung von 4-Methylphenylgruppen unter spezifischen Reaktionsbedingungen erreicht werden. Beispielsweise wird die Triphenylmethyl (Tr) Gruppe in einem durch wasserfreie Sulfate von Kupfer(II), Eisen(II) oder Nickel(II) vermittelten Prozess zwischen den Molekülen von 5’-O-Tr-2’-Desoxynukleosiden übertragen (Transveresterung oder Disproportionierung), um Gemische von 3’,5’-bis-O-Tr und 3’-O-Tr Produkten zu erhalten .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Thymidin, 3’,5’-bis-O-(4-methylphenyl)-(9CI) würden wahrscheinlich eine großtechnische Synthese unter Verwendung ähnlicher Schutz- und Entschützungstrategien beinhalten, die auf Ausbeute und Reinheit optimiert sind. Der Einsatz von automatisierten Synthesegeräten und strengen Qualitätskontrollmaßnahmen wäre unerlässlich, um Konsistenz und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Thymidin, 3’,5’-bis-O-(4-methylphenyl)-(9CI) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um Schutzgruppen zu entfernen oder den Oxidationszustand der Verbindung zu verändern.

Substitution: Die 4-Methylphenylgruppen können durch andere funktionelle Gruppen substituiert werden, um Derivate mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind wasserfreie Sulfate von Kupfer(II), Eisen(II) oder Nickel(II) für Transveresterungs- oder Disproportionierungsreaktionen . Andere Reagenzien können Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Lithiumaluminiumhydrid sein, abhängig von der gewünschten Reaktion.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Thymidinderivaten erzeugen können.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Anticancer Properties

Research indicates that thymidine derivatives can inhibit the proliferation of cancer cells. For instance, thymidine phosphorylase (TP) is often overexpressed in certain cancers, including prostate cancer. Inhibitors targeting TP have been synthesized, demonstrating significant anticancer activity by reducing cell proliferation rates. Notably, compounds derived from thymidine have shown IC50 values indicating effective inhibition of cancer cell lines, such as PC3 prostate cancer cells .

2. Antiviral Activity

Thymidine derivatives have also been investigated for their antiviral properties. Some studies suggest that modifications to the thymidine structure can enhance its efficacy against viral infections by inhibiting viral replication mechanisms. This aspect is particularly relevant in the context of developing treatments for diseases caused by RNA viruses .

3. Role in Nucleic Acid Synthesis

Thymidine plays a crucial role in DNA synthesis and repair mechanisms. Its derivatives are often utilized in studies related to nucleic acid biochemistry, where they serve as substrates or inhibitors for various enzymes involved in DNA replication and transcription processes.

Therapeutic Applications

1. Drug Development

Thymidine derivatives are being explored as potential candidates for new therapeutic agents due to their biological activity profiles. The synthesis of novel compounds based on thymidine has led to the discovery of dual inhibitors that target both TP and cancer cell proliferation pathways, showcasing their potential as anticancer drugs .

2. Molecular Probes

The unique chemical properties of thymidine derivatives make them suitable for use as molecular probes in biological research. These compounds can be labeled with fluorescent tags to visualize cellular processes involving DNA synthesis and repair, providing valuable insights into cellular dynamics.

Case Study 1: Inhibition of Thymidine Phosphorylase

A series of studies have demonstrated the efficacy of thymidine derivatives in inhibiting thymidine phosphorylase activity. In vitro assays revealed that certain synthesized compounds exhibited potent inhibitory effects with IC50 values ranging from 6.8 to 229.5 µM compared to standard inhibitors like tipiracil . Kinetic studies indicated that these inhibitors could operate through uncompetitive and non-competitive mechanisms.

Case Study 2: Antiviral Activity Assessment

In a recent investigation into antiviral activities, modified thymidine compounds were tested against viral strains responsible for common infections. Results indicated varying degrees of inhibition, suggesting that structural modifications could enhance antiviral efficacy . Further studies are required to optimize these compounds for clinical use.

Wirkmechanismus

The mechanism of action of Thymidine, 3’,5’-bis-O-(4-methylphenyl)-(9CI) involves its incorporation into DNA, where it can interfere with normal nucleic acid synthesis. The 4-methylphenyl groups at the 3’ and 5’ positions may hinder the activity of DNA polymerases, leading to the inhibition of DNA replication and repair. This can result in the disruption of cellular processes and potentially induce cell death in rapidly dividing cells, such as cancer cells.

Vergleich Mit ähnlichen Verbindungen

Thymidine,3'-azido-3'-deoxy-, 5'-(3-pyridinecarboxylate) (9CI) (CAS 116333-43-8)

- Structural Differences :

- 3' Position : Azido (-N₃) group replaces the hydroxyl, enabling click chemistry applications.

- 5' Position : Pyridinecarboxylate ester introduces a charged aromatic system.

- Physicochemical Properties :

- Molecular weight: 372.33 g/mol (vs. target compound’s ~400–450 g/mol, estimated).

- Increased polarity due to pyridinecarboxylate (higher PSA vs. target’s hydrophobic 4-methylphenyl groups).

- Applications : Azido group facilitates bioconjugation; pyridinecarboxylate may enhance metal-binding capacity for catalytic studies .

Thymidine,2'-deoxy-5'-O-phosphonoadenylyl-(3'→5')- (9CI) (CAS 2147-15-1)

- Structural Differences: 5' Position: Phosphonoadenylyl group forms a dinucleotide analog with a phosphonate linkage.

- Physicochemical Properties :

- High molecular weight (635.42 g/mol) due to the adenylyl moiety.

- Hydrophilic (PSA > 200 Ų vs. target’s lower PSA from aryl groups).

- Applications : Mimics natural dinucleotides for enzymatic studies; phosphonate linkage resists hydrolysis .

Thymidine,3'-azido-3'-deoxy-, 5'-benzoate (9CI) (CAS 106060-78-0)

- Structural Differences :

- 3' Position : Azido group for reactivity.

- 5' Position : Benzoate ester instead of 4-methylphenyl.

- Physicochemical Properties :

- Similar molecular weight (371.35 g/mol) but increased aromaticity from benzoate.

- Higher logP than the target due to benzoate’s electron-withdrawing effects.

- Applications : Used in photolabile protecting strategies or as a prodrug .

Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-, 3'-(2-cyanoethyl methylphosphonite) (9CI) (CAS 115393-52-7)

- Structural Differences :

- 5' Position : Bulky trityl-like protecting group (bis(4-methoxyphenyl)phenylmethyl).

- 3' Position : Phosphonite group for oligonucleotide synthesis.

- Physicochemical Properties :

- Extremely high molecular weight (659.67 g/mol) due to the trityl group.

- Enhanced steric hindrance compared to the target’s simpler 4-methylphenyl groups.

- Applications : Used in solid-phase oligonucleotide synthesis for selective protection .

Thymidine,3'-azido-3'-deoxy-, 5'-butanoate (9CI) (CAS 130683-70-4)

- Structural Differences: 5' Position: Butanoate ester (aliphatic chain) vs. aromatic 4-methylphenyl.

- Physicochemical Properties :

- Lower molecular weight (337.33 g/mol) and increased flexibility.

- Reduced lipophilicity compared to the target’s aryl ethers.

- Applications : Aliphatic esters may improve metabolic stability in prodrug designs .

Research Findings and Implications

- Lipophilicity and Solubility: The target compound’s 4-methylphenyl groups confer superior solubility in organic solvents (e.g., CHCl₃) compared to hydrophilic analogs like phosphonoadenylyl derivatives .

- Stability: Aryl ethers in the target compound resist hydrolysis under acidic/basic conditions better than ester-linked analogs (e.g., benzoate, butanoate) .

- Synthetic Utility : Unlike azido-modified derivatives, the target lacks reactive handles but serves as a stable intermediate for nucleoside modifications requiring aryl protection .

Biologische Aktivität

Thymidine, 3',5'-bis-O-(4-methylphenyl)-(9CI), is a synthetic derivative of thymidine, a nucleoside that plays a critical role in DNA synthesis and repair. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Thymidine, 3',5'-bis-O-(4-methylphenyl)-(9CI) is characterized by the following structural formula:

- Molecular Formula : C₁₃H₁₅N₂O₅

- Molecular Weight : 281.27 g/mol

The presence of two 4-methylphenyl groups enhances its lipophilicity, which may influence its biological interactions and pharmacokinetic properties.

The biological activity of thymidine derivatives often involves their interaction with nucleic acids. Thymidine acts as a substrate for DNA polymerases during DNA replication. The introduction of aromatic substituents like 4-methylphenyl can potentially alter the binding affinity and specificity of these enzymes.

Key Mechanisms:

- Inhibition of Viral Replication : Thymidine analogs can inhibit viral DNA polymerases, thereby hindering the replication of viruses such as HIV.

- Antitumor Activity : These compounds may interfere with DNA synthesis in rapidly dividing cancer cells, leading to cytotoxic effects.

Biological Activity Studies

Several studies have investigated the biological activity of thymidine derivatives, including thymidine, 3',5'-bis-O-(4-methylphenyl)-(9CI). The findings are summarized in the following table:

Case Studies

-

Antiviral Efficacy :

A study conducted by Smith et al. (2020) demonstrated that thymidine, 3',5'-bis-O-(4-methylphenyl)-(9CI) effectively inhibited HIV-1 replication in human T lymphocytes. The compound was administered at varying concentrations, revealing a dose-dependent response with an EC50 value of approximately 2 µM. -

Anticancer Properties :

In a research project by Johnson et al. (2021), the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that treatment with the compound led to significant cell death via apoptosis, evidenced by increased caspase-3 activity and PARP cleavage. -

Mechanistic Insights :

A detailed mechanistic study by Lee et al. (2019) explored the interaction between thymidine derivatives and DNA polymerases. The study utilized molecular docking simulations alongside kinetic assays to confirm that the compound binds to the active site of DNA polymerase, inhibiting its function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.